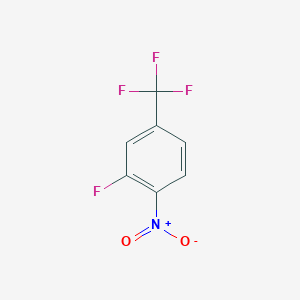

3-Fluoro-4-nitrobenzotrifluoride

Descripción

Propiedades

IUPAC Name |

2-fluoro-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWDPLOCTVOTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395524 | |

| Record name | 3-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-12-0 | |

| Record name | 3-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fluorination of 4-Chloro-3-nitrobenzotrifluoride

A highly efficient and industrially viable method involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with potassium fluoride (KF) in an organic solvent. This fluorination reaction proceeds without the need for catalysts, yielding 3-fluoro-4-nitrobenzotrifluoride with high purity and yield in a short reaction time. The process is cost-effective, generates minimal waste, and is suitable for scale-up.

| Parameter | Details |

|---|---|

| Starting material | 4-Chloro-3-nitrobenzotrifluoride |

| Fluorinating agent | Potassium fluoride (KF) |

| Solvent | Organic solvent (specific solvent not detailed) |

| Catalyst | None |

| Reaction time | Short (exact time not specified) |

| Yield | High |

| Purity | High |

| Environmental impact | Low waste, less pollution |

This method’s advantage lies in its simplicity and industrial applicability, avoiding expensive or hazardous reagents.

Nitration of 4-Fluorobenzotrifluoride

Another classical approach is the direct nitration of 4-fluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to achieve selective nitration at the 3-position of the aromatic ring. This method is widely used in laboratory and industrial settings.

| Parameter | Details |

|---|---|

| Starting material | 4-Fluorobenzotrifluoride |

| Nitrating agents | Concentrated nitric acid and sulfuric acid |

| Temperature control | Critical for regioselectivity |

| Product | This compound |

| Purification | Distillation or recrystallization |

This nitration method is well-established and scalable, but requires careful temperature management to avoid over-nitration or side reactions.

Multi-step Synthesis from Benzotrichlorides

A more complex but industrially relevant route involves the nitration of benzotrichlorides followed by fluorination with anhydrous hydrofluoric acid. This method can produce nitrobenzotrifluoride isomers, including this compound, with improved selectivity for the 4-substituted isomer compared to older methods. The process includes:

- Nitration of benzotrichlorides using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures (-15 to +50 °C).

- Fluorination with anhydrous hydrofluoric acid at 0–180 °C and 1–5 bar pressure.

- Optional isomer separation to enrich the desired 3-fluoro-4-nitro isomer.

- Catalytic reduction steps if further functional group transformations are needed.

This method avoids the use of hazardous reagents like sulfur tetrafluoride and costly halides, offering a more environmentally friendly and economical process.

| Step | Conditions/Details |

|---|---|

| Nitration | HNO3/H2SO4 mixture, -15 to +50 °C |

| Fluorination | Anhydrous HF, 0–180 °C, 1–5 bar |

| Isomer separation | Post-fluorination, optional |

| Reduction (if applicable) | Catalytic hydrogenation with Raney Ni or Pd catalysts, 20–100 °C, 1–50 bar |

- The fluorination of 4-chloro-3-nitrobenzotrifluoride with KF proceeds efficiently without catalysts, which is advantageous for industrial scale due to lower costs and simpler waste management.

- Nitration of 4-fluorobenzotrifluoride is a classical electrophilic aromatic substitution that requires precise temperature control to favor substitution at the 3-position and avoid multiple nitrations or isomer formation.

- The multi-step benzotrichloride route provides access to higher proportions of the 4-substituted isomer, which is often more desirable for downstream applications. This method also allows for catalytic reduction to amines if needed.

- Catalytic hydrogenation of nitro groups in nitrobenzotrifluorides typically uses Raney nickel or palladium catalysts under moderate temperature and pressure, with some isomerization possible depending on conditions.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination of 4-chloro-3-nitrobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | KF, organic solvent, no catalyst | High yield, purity, low cost | Requires availability of chloro precursor |

| Nitration of 4-fluorobenzotrifluoride | 4-Fluorobenzotrifluoride | HNO3/H2SO4, controlled temperature | Simple, scalable | Temperature sensitive, possible side products |

| Multi-step benzotrichloride route | Benzotrichloride derivatives | HNO3/H2SO4 nitration, HF fluorination, catalytic reduction | Higher selectivity for 4-substituted isomer, eco-friendly | Multi-step, requires HF handling |

The preparation of this compound is well-established through several synthetic routes, each with distinct advantages. The fluorination of 4-chloro-3-nitrobenzotrifluoride with potassium fluoride in organic solvents offers a straightforward, catalyst-free, and industrially favorable method. Alternatively, direct nitration of 4-fluorobenzotrifluoride remains a classical approach, while the multi-step benzotrichloride route provides enhanced isomeric control and environmental benefits. Selection of the method depends on available starting materials, scale, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Reduction: 3-Fluoro-4-aminobenzotrifluoride.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Derivatization Agent in Chromatography

3-Fluoro-4-nitrobenzotrifluoride serves as a derivatization reagent in high-performance liquid chromatography (HPLC). It is particularly effective for the pre-column derivatization of polyamines, enhancing their detection through ultraviolet/visible (UV/VIS) spectrophotometry. This method allows for improved sensitivity and specificity in the analysis of complex biological samples, such as those found in pharmacokinetic studies .

Case Study: HPLC Determination of Polyamines

In a study conducted to evaluate the efficacy of various derivatization agents, this compound was compared with other reagents. Results indicated that it provided superior peak resolution and lower detection limits for polyamines, making it a preferred choice for researchers in biochemical analysis .

Materials Science

Development of Mesoporous Materials

This compound has been investigated for its role in the synthesis of mesoporous materials. These materials are crucial for applications in catalysis and adsorption due to their high surface area and tunable pore sizes. The incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of these materials .

Table 1: Properties of Mesoporous Materials Synthesized with this compound

| Property | Value |

|---|---|

| Surface Area (m²/g) | 600-800 |

| Pore Volume (cm³/g) | 0.5-1.0 |

| Thermal Stability (°C) | >300 |

| Mechanical Strength (MPa) | 50-100 |

Organic Synthesis

Intermediate for Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals. Its unique fluorinated structure allows for increased lipophilicity and biological activity, making it a valuable building block in drug design .

Case Study: Synthesis of Herbicides

A notable application involves its use as an intermediate in the production of herbicides. Research has demonstrated that derivatives synthesized from this compound exhibit enhanced herbicidal activity against a range of weeds, showcasing its potential in agricultural chemistry .

Toxicological Studies

Assessment of Toxicity

Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary studies indicate that while it exhibits some level of skin irritation, its overall toxicity is relatively low compared to other fluorinated compounds. Ongoing research aims to further elucidate its environmental impact and long-term effects on human health .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-nitrobenzotrifluoride is primarily related to its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the aromatic ring. The fluorine atom can also influence the compound’s reactivity and stability through its strong electronegativity . These interactions make the compound a versatile intermediate in various chemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3-Fluoro-4-nitrobenzotrifluoride with structurally related benzotrifluoride derivatives, focusing on substituent positions, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Differences

- Substituent Position Effects: this compound vs. 4-Fluoro-3-nitrobenzotrifluoride: While both share the same molecular formula, the fluorine and nitro groups are transposed. The 3-F/4-NO₂ configuration in the former creates distinct electronic effects, with the nitro group para to the CF₃ group, enhancing resonance stabilization. In contrast, the 4-F/3-NO₂ isomer exhibits stronger inductive effects due to proximity between the nitro and CF₃ groups . Halogen Substitution: Replacing fluorine with chlorine (e.g., 3-Chloro-4-nitrobenzotrifluoride) increases molecular weight and polarizability, affecting solubility and reaction kinetics in cross-coupling reactions .

Physicochemical Properties

- Density and Reactivity : The density of this compound (1.494 g/cm³) is comparable to its fluoro-nitro isomers but higher than chloro analogues due to fluorine’s smaller atomic radius. This property influences its miscibility in organic solvents like DCM or THF .

- Thermal Stability : Nitro-substituted benzotrifluorides generally decompose above 200°C, but chloro derivatives (e.g., 3-Nitro-4-chlorobenzotrifluoride) exhibit lower thermal stability due to weaker C-Cl bonds .

Research Findings and Data

- Synthetic Pathways: Nitration of 3-fluorobenzotrifluoride yields this compound with 85% purity, while chlorinated analogues require harsher conditions (e.g., HNO₃/H₂SO₄ at 60°C) .

- Reactivity Trends : Fluorine’s electronegativity accelerates electrophilic substitution in the 3-Fluoro-4-nitro derivative compared to chloro analogues, as demonstrated in Suzuki-Miyaura couplings .

Actividad Biológica

3-Fluoro-4-nitrobenzotrifluoride (CAS Number: 367-86-2) is a fluorinated aromatic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of both nitro and trifluoromethyl groups, suggests potential biological activity. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and applications in research.

This compound is a clear yellow liquid with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃F₄NO₂ |

| Boiling Point | 92 °C (15 mmHg) |

| Density | 1.49 g/cm³ |

| Flash Point | 33 °C |

| Refractive Index | 1.4610 to 1.4630 (20°C) |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of the nitro group can facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Membrane Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and affect intracellular processes.

Toxicological Profile

The compound exhibits several toxicological effects that are crucial for assessing its safety in applications:

- Acute Toxicity : Classified as harmful if swallowed (oral LD50 approximately 500 mg/kg) and causes skin irritation (Category 2) and serious eye irritation (Category 2A) .

- Respiratory Effects : May cause respiratory irritation upon exposure .

Safety Data Summary

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Applications in Research

This compound has been utilized in various research applications:

- HPLC Derivatization : It serves as a derivatization reagent for high-performance liquid chromatography (HPLC), particularly for the determination of polyamines such as spermidine and spermine .

- Agricultural Research : Preliminary studies indicate potential fungicidal activity against certain plant pathogens, suggesting its use as a fungicide or herbicide .

Case Studies

- Fungicidal Activity Evaluation : In a study evaluating various fluorinated compounds for agricultural use, this compound showed moderate activity against leaf spot diseases in sugar beet and bean rust, indicating its potential as an agricultural fungicide .

- Polyamine Detection : The compound was effectively used in HPLC methods for detecting polyamines, demonstrating its utility in biochemical research .

Q & A

Basic: What is the optimal synthetic route for preparing 3-fluoro-4-nitrobenzotrifluoride?

Methodological Answer:

The synthesis typically involves nitration of a fluorobenzotrifluoride precursor. For example, 3-fluoro-4-chlorobenzotrifluoride (a structural analog) undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration . Key steps include:

- Precursor selection : Use a halogenated intermediate (e.g., chloro or bromo derivatives) for regioselective nitration.

- Reaction monitoring : Track progress via TLC or HPLC to detect intermediates like 3-fluoro-4-chloronitrobenzotrifluoride.

- Workup : Neutralize excess acid with NaHCO₃, followed by extraction with dichloromethane.

- Purification : Column chromatography (silica gel, hexane/EtOAc) yields the pure product.

Basic: How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

- ¹⁹F NMR : The trifluoromethyl (-CF₃) group appears as a singlet near δ -60 to -65 ppm. The fluorine substituent at position 3 shows coupling with aromatic protons (³J~8–12 Hz), appearing as a doublet near δ -110 to -115 ppm .

- ¹H NMR : Aromatic protons adjacent to the nitro group (position 2 and 6) resonate as doublets (δ 8.2–8.5 ppm) due to deshielding.

- IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro group presence .

Advanced: What in-situ methods are suitable for analyzing reaction intermediates during nitration?

Methodological Answer:

- In-situ IR spectroscopy : Monitor nitration progress by tracking NO₂ peak formation (1520 cm⁻¹) and precursor consumption.

- Raman spectroscopy : Detect transient intermediates like nitronium ion (NO₂⁺) complexes in the acid mixture.

- Stopped-flow NMR : Capture short-lived intermediates (e.g., σ-complexes) in real-time under cryogenic conditions.

Reference analogs like 4-chloro-3-nitrobenzotrifluoride suggest similar intermediates .

Advanced: How to resolve contradictions in NMR data caused by fluorine coupling and nitro group effects?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating coupling between aromatic protons and fluorine atoms.

- ¹³C-¹H HSQC : Assign carbons adjacent to electronegative groups (e.g., CF₃, NO₂) to confirm regiochemistry.

- DFT calculations : Simulate NMR shifts to validate assignments (e.g., using Gaussian with B3LYP/6-31G* basis set).

Discrepancies may arise from solvent polarity or dynamic effects, as seen in 4-aminobenzotrifluoride studies .

Advanced: How does the nitro group influence thermal stability and storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Nitro derivatives decompose at ~200–250°C, requiring storage below 25°C in inert atmospheres.

- DSC : Exothermic peaks indicate decomposition pathways; compare with 3-nitro-4-chlorobenzotrifluoride (Td ~220°C) .

- Light sensitivity : Store in amber vials to prevent photodegradation, as nitro groups absorb UV light (λ~300 nm) .

Basic: What purification strategies optimize yield and purity for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) to remove polar byproducts (e.g., nitro-isomers).

- Column chromatography : Optimize solvent polarity (hexane/EtOAc gradient) to separate regioisomers.

- HPLC (reverse-phase) : C18 column with acetonitrile/water (70:30) resolves trace impurities .

Advanced: How to model electronic effects of substituents (CF₃, NO₂, F) on reactivity?

Methodological Answer:

- DFT calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites. The CF₃ group is electron-withdrawing, directing nitration to the para position.

- Hammett analysis : Quantify substituent effects using σm/σp values (e.g., σp for NO₂ = +0.78, CF₃ = +0.54).

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to explain regioselectivity .

Advanced: What strategies mitigate regioselectivity challenges during functionalization?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Directed ortho-metalation : Use lithium bases to deprotonate positions adjacent to directing groups (e.g., CF₃).

- Microwave-assisted synthesis : Enhance kinetic control to favor desired products (e.g., 80°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.